molecular formula C18H23Cl2N3O3 B15212054 Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5966-92-7

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15212054
CAS No.: 5966-92-7
M. Wt: 400.3 g/mol
InChI Key: FHHVENYYALKCPA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a tetrahydropyrimidine ring, which is a common scaffold in many biologically active molecules. The presence of bis(2-chloroethyl)amino groups suggests its potential use as an alkylating agent, which can interfere with DNA replication in cancer cells.

Preparation Methods

The synthesis of Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bis(2-chloroethyl)amino Group: This step involves the nucleophilic substitution reaction where the amino group is alkylated with 2-chloroethyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carbonyl groups to alcohols.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies involving DNA damage and repair mechanisms.

    Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.

Comparison with Similar Compounds

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other alkylating agents such as:

    Chlorambucil: Another nitrogen mustard alkylating agent used in cancer therapy. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Melphalan: A phenylalanine derivative with alkylating properties, used in the treatment of multiple myeloma.

    Cyclophosphamide: A widely used alkylating agent with a broad spectrum of anticancer activity.

The uniqueness of this compound lies in its specific tetrahydropyrimidine scaffold, which may confer distinct biological properties and potential advantages in therapeutic applications.

Properties

CAS No.

5966-92-7

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23Cl2N3O3/c1-3-26-17(24)15-12(2)21-18(25)22-16(15)13-4-6-14(7-5-13)23(10-8-19)11-9-20/h4-7,16H,3,8-11H2,1-2H3,(H2,21,22,25)

InChI Key

FHHVENYYALKCPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(CCCl)CCCl)C

Origin of Product

United States

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